Ergosterol acetate

説明

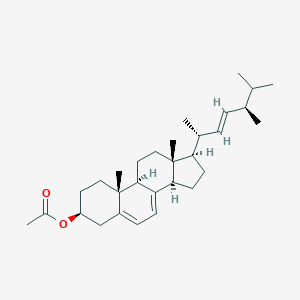

Structure

3D Structure

特性

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEVNHYPVVOXPB-RZZBNZQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315706 | |

| Record name | Ergosterol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418-45-3 | |

| Record name | Ergosterol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosta-5,7,22-trien-3-beta-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergosta-5,7,22-trien-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Ergosterol Acetate Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process that is a primary target for many antifungal drugs. This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, culminating in the formation of ergosterol acetate (B1210297), a storage form of ergosterol. It details the enzymatic steps, regulatory mechanisms, and subcellular localization of the pathway. Furthermore, this guide presents quantitative data on key enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for studying the pathway, and includes logical diagrams to visualize the intricate network of reactions and their regulation. This document is intended to be a valuable resource for researchers in mycology, biochemistry, and drug development seeking a deeper understanding of this critical fungal metabolic pathway.

The Ergosterol Biosynthesis Pathway: A Step-by-Step Enzymatic Journey

The biosynthesis of ergosterol from acetyl-CoA is a highly conserved and energy-intensive process in fungi, involving over 20 enzymes.[1][2] The pathway can be broadly divided into three main stages: the mevalonate (B85504) pathway, the synthesis of squalene (B77637), and the conversion of squalene to ergosterol, followed by its potential acetylation.[2][3]

Stage 1: The Mevalonate Pathway - Building the Isoprenoid Precursor

This initial stage, largely conserved across eukaryotes, occurs in the cytoplasm and mitochondria and leads to the formation of the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).[2][4]

-

Acetyl-CoA to Acetoacetyl-CoA: The pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (ERG10).[2]

-

Formation of HMG-CoA: A third molecule of acetyl-CoA is then added to acetoacetyl-CoA by HMG-CoA synthase (ERG13) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2]

-

Mevalonate Synthesis (Rate-Limiting Step): HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMG1 and HMG2). This is a major rate-limiting and regulatory step in the pathway.[2][4][5]

-

Phosphorylation and Decarboxylation to IPP: A series of reactions catalyzed by mevalonate kinase (ERG12), phosphomevalonate kinase (ERG8), and mevalonate pyrophosphate decarboxylase (ERG19) convert mevalonate into IPP.[4]

-

Isomerization to DMAPP: IPP isomerase (IDI1) catalyzes the isomerization of IPP to DMAPP.[6]

Stage 2: Synthesis of Squalene - The First Committed Sterol Precursor

IPP and DMAPP are condensed to form the 30-carbon linear hydrocarbon, squalene.

-

Formation of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthetase (ERG20) sequentially condenses two molecules of IPP with one molecule of DMAPP to produce the 15-carbon molecule, farnesyl pyrophosphate (FPP).[4]

-

Squalene Synthesis: Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (ERG9) to form squalene. This is the first step committed to sterol biosynthesis.[7]

Stage 3: Lanosterol (B1674476) to Ergosterol - Cyclization and Modification

This latter part of the pathway involves the cyclization of squalene and a series of demethylations, desaturations, and reductions, primarily occurring in the endoplasmic reticulum.[7]

-

Squalene Epoxidation: Squalene epoxidase (ERG1) catalyzes the oxygen-dependent epoxidation of squalene to 2,3-oxidosqualene (B107256).[7]

-

Lanosterol Formation: Lanosterol synthase (ERG7) cyclizes 2,3-oxidosqualene to form lanosterol, the first sterol intermediate.[7]

-

Demethylation at C-14: Lanosterol 14-α-demethylase (ERG11/CYP51), a cytochrome P450 enzyme, removes the methyl group at the C-14 position. This is a key target for azole antifungal drugs.[8][9][10]

-

Reduction at C-14: The double bond introduced during demethylation is reduced by 14-sterol Δ-reductase (ERG24).[7]

-

Demethylation at C-4: A complex of enzymes including sterol C-4 methyl oxidase (ERG25), C-3 sterol dehydrogenase (ERG26), and 3-ketosterol reductase (ERG27) removes the two methyl groups at the C-4 position.[4]

-

Methylation at C-24: Sterol C-24 methyltransferase (ERG6) adds a methyl group to the side chain at position C-24, a step that distinguishes ergosterol from cholesterol.[7][11][12]

-

Isomerization at C-8: C-8 sterol isomerase (ERG2) moves the double bond from C-8 to C-7.[4]

-

Desaturation at C-5: C-5 sterol desaturase (ERG3) introduces a double bond at the C-5 position.[1][13][14]

-

Desaturation at C-22: C-22 sterol desaturase (ERG5) creates a double bond in the side chain at C-22.[4]

-

Reduction at C-24(28): Finally, C-24(28) sterol reductase (ERG4) reduces the double bond in the side chain to yield ergosterol.[4]

Formation of Ergosterol Acetate: The Storage Form

Excess ergosterol can be esterified for storage in lipid droplets. This reversible process is crucial for maintaining sterol homeostasis and avoiding the toxicity of free sterol accumulation.[2]

-

Acetylation: Alcohol acetyltransferase (ATF2) catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of ergosterol, forming this compound.[2]

-

Deacetylation: The reverse reaction is catalyzed by sterol deacetylase (SAY1), which releases free ergosterol from this compound.[2]

Visualization of the this compound Biosynthesis Pathway

Regulation of Ergosterol Biosynthesis

The synthesis of ergosterol is tightly regulated to meet cellular demands while preventing the accumulation of toxic intermediates or excess final product. Regulation occurs at multiple levels:

-

Transcriptional Regulation: The expression of many ERG genes is controlled by transcription factors such as Upc2 and Ecm22 in Saccharomyces cerevisiae. These factors sense the levels of sterols in the cell and modulate gene expression accordingly. Under low sterol conditions, Upc2 is activated and upregulates the transcription of ERG genes.[4]

-

Feedback Inhibition: The activity of key enzymes is regulated by feedback mechanisms. A primary example is HMG-CoA reductase (Hmg2p isoform in yeast), which is targeted for degradation when sterol levels are high.[2][5]

-

Oxygen and Heme Availability: Several enzymatic steps in the late pathway, particularly those catalyzed by ERG1, ERG11, ERG25, and ERG3, are oxygen-dependent. ERG11 (a cytochrome P450) also requires heme as a cofactor. Thus, ergosterol synthesis is significantly influenced by the availability of oxygen and heme.[6]

Quantitative Data

Understanding the quantitative aspects of the ergosterol biosynthesis pathway is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data available for Saccharomyces cerevisiae.

Table 1: Kinetic Parameters of Key Enzymes in Ergosterol Biosynthesis

| Enzyme (Gene) | Substrate | K_m (µM) | V_max or k_cat | Organism |

| HMG-CoA Reductase (HMG1/2) | HMG-CoA | ~4-12 | Not specified | S. cerevisiae |

| Lanosterol 14-α-demethylase (ERG11/CYP51) | Lanosterol | 14 - 18 | Not specified | Candida albicans |

| Sterol C-24 Methyltransferase (ERG6) | Zymosterol | Not specified | Not specified | S. cerevisiae |

| C-5 Sterol Desaturase (ERG3) | Episterol | Not specified | Not specified | S. cerevisiae |

Table 2: Intracellular Concentrations of Ergosterol Pathway Metabolites in Saccharomyces cerevisiae

| Metabolite | Concentration (µg/mg dry weight or other units) | Condition |

| Ergosterol | 3.4 - 7.8 µg/mg DCW | Wild-type strains, YPD medium |

| Lanosterol | 2.52 - 22.53 µg/mg | Varies with culture age and strain |

| Eburicol | 9.41 - 40.07 µg/mg | Varies with culture age in specific mutant strains |

| 14-α methylergosta-8-24(28)dienol | Detected, levels vary with azole treatment | Azole-treated or resistant strains |

Note: Metabolite concentrations can vary significantly based on the fungal strain, growth phase, and culture conditions. Data presented are indicative values from specific studies.[15]

Experimental Protocols

Protocol for Extraction and Quantification of Ergosterol by GC-MS

This protocol provides a general method for the analysis of sterols from fungal cells.

1. Saponification: a. Harvest fungal cells by centrifugation. b. Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (B78521) (e.g., 10% KOH in 90% methanol). c. Incubate at 80°C for 1-2 hours to saponify lipids and release sterols.

2. Extraction: a. Cool the saponified mixture. b. Add n-heptane or hexane (B92381) and vortex vigorously to extract the non-saponifiable lipids (including sterols). c. Centrifuge to separate the phases and carefully collect the upper organic phase. d. Repeat the extraction step on the aqueous phase to maximize recovery. e. Pool the organic phases and evaporate to dryness under a stream of nitrogen.

3. Derivatization: a. Resuspend the dried lipid extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Incubate at 60-70°C for 30-60 minutes to convert the hydroxyl groups of sterols to trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). b. Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate the different sterols. c. Identify ergosterol and other sterols based on their retention times and mass spectra compared to authentic standards. d. Quantify the amount of each sterol using a calibration curve generated with known concentrations of standards.

Protocol for HMG-CoA Reductase Activity Assay

This spectrophotometric assay measures the activity of HMG-CoA reductase by monitoring the consumption of its cofactor, NADPH.

1. Preparation of Cell Lysate: a. Grow fungal cells to the desired density and harvest by centrifugation. b. Wash the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. c. Lyse the cells using methods such as glass bead homogenization or enzymatic digestion. d. Centrifuge the lysate at high speed to pellet cell debris and obtain a clear supernatant containing the cytosolic and microsomal fractions where HMG-CoA reductase is located.

2. Assay Reaction: a. Prepare a reaction mixture containing assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), dithiothreitol (B142953) (DTT), and NADPH. b. Add a specific amount of the cell lysate (enzyme source) to the reaction mixture. c. Initiate the reaction by adding the substrate, HMG-CoA. d. Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.

3. Calculation of Activity: a. The rate of NADPH oxidation is directly proportional to the HMG-CoA reductase activity. b. Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). c. Express the activity in units such as nmol of NADPH consumed per minute per milligram of protein.

Workflow for Creating Gene Knockouts in Saccharomyces cerevisiae

Creating knockout mutants is essential for studying the function of specific genes in the ergosterol pathway. A common method is homologous recombination-based gene replacement.

Conclusion

The this compound biosynthesis pathway is a fundamental metabolic process in fungi, essential for their viability and a proven target for antifungal therapy. This guide has provided a detailed overview of the pathway, from its initial building blocks to the final storage form of ergosterol. The quantitative data, though variable, offer a baseline for comparative studies, and the experimental protocols serve as a practical starting point for researchers entering this field. The visualization of the pathway and its regulation aims to simplify its complexity and foster a deeper understanding. Continued research into the kinetics and regulation of this pathway will undoubtedly uncover new opportunities for the development of more effective and specific antifungal agents.

References

- 1. Species-Specific Differences in C-5 Sterol Desaturase Function Influence the Outcome of Azole Antifungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. An Erg11 lanosterol 14-α-demethylase-Arv1 complex is required for Candida albicans virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The expression pattern, subcellular localization and function of three sterol 14α-demethylases in Aspergillus oryzae [frontiersin.org]

- 11. ERG6 | SGD [yeastgenome.org]

- 12. Sterol methylation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Titration of C-5 Sterol Desaturase Activity Reveals Its Relationship to Candida albicans Virulence and Antifungal Susceptibility Is Dependent upon Host Immune Status - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. mdpi.com [mdpi.com]

Natural Sources of Ergosterol Acetate: A Technical Guide for Researchers

Abstract

Ergosterol (B1671047) acetate (B1210297), an acetylated form of the primary fungal sterol ergosterol, is a naturally occurring compound within the kingdom Fungi. While less abundant and not as extensively studied as its precursor, ergosterol acetate plays a role in the storage and metabolism of sterols in fungal cells. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for extraction and analysis, and a visualization of the key enzymatic pathway involved in its formation. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and related fields. Due to the limited availability of specific quantitative data for this compound, this guide also provides extensive information on ergosterol as a primary indicator of fungal biomass and the direct precursor to this compound.

Introduction to Ergosterol and this compound

Ergosterol is a vital structural component of fungal cell membranes, analogous to cholesterol in animal cells. It regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] Its presence is critical for fungal survival, making the ergosterol biosynthesis pathway a primary target for antifungal drugs.[2]

This compound is an esterified form of ergosterol. In fungi, particularly in yeast, excess sterols can be converted to steryl esters and stored in lipid droplets to maintain sterol homeostasis and avoid the toxic effects of excessive free sterols.[4][5] This esterification process includes the acetylation of ergosterol.[4] While ergosterol is the predominant sterol in most fungi, this compound is found in smaller quantities.[6]

Natural Sources and Quantitative Data

Fungi, including yeasts, molds, and mushrooms, are the primary natural sources of ergosterol and its esters. Lichens, which are a symbiotic association of a fungus and an alga or cyanobacterium, also contain ergosterol as a major component of the fungal partner.[7]

Quantitative data specifically for this compound is limited in the scientific literature. However, studies on "ergosteryl esters" or the total "esterified ergosterol" content provide valuable insights. The following tables summarize the available quantitative data for ergosteryl esters and, for a broader context, the more commonly reported free ergosterol content in various fungal species.

Table 1: Quantitative Data for Ergosteryl Esters in Fungi

| Fungal Species | Common Name | Ergosteryl Esters Content (mg/100g dry matter) | Analytical Method | Reference(s) |

| Agaricus bisporus | Button Mushroom | 12 ± 6 | GC/MS-SIM | [6][8] |

| Agaricus bisporus | Button Mushroom | 5 - 26 | GC/MS | [6] |

Note: The steryl ester fraction in Agaricus bisporus was found to consist primarily of linoleic acid esters.[6]

Table 2: Quantitative Data for Free Ergosterol in Various Fungi

| Fungal Species | Common Name/Type | Free Ergosterol Content | Analytical Method | Reference(s) |

| Agaricus bisporus | Button Mushroom | 443 ± 44 mg/100g dry matter | GC/MS-SIM | [6][8] |

| Aspergillus oryzae | Koji Mold | 1.25% - 2.27% of mycelium dry weight | HPLC | [9] |

| Various Aspergillus species | Molds | Ergosterol predominated (62% - 94% of total sterols) | Not specified | [10] |

| Saccharomyces cerevisiae | Baker's Yeast | Widely studied, content varies with conditions | Various | [4][11][12] |

| Various Lichen species | Lichens | 0.1 - 1.8 mg/g dry weight | HPLC | |

| Freshwater Lichens | Lichens | 0.45 - 1.4 mg/g dry weight | Not specified | [13] |

Biosynthesis of this compound

This compound is synthesized from ergosterol through an acetylation reaction catalyzed by an alcohol acetyltransferase. In the yeast Saccharomyces cerevisiae, this process is well-characterized.

Enzymatic Acetylation and Deacetylation

The acetylation of ergosterol is a reversible process primarily occurring in the endoplasmic reticulum (ER).[4][12]

-

Acetylation: Catalyzed by the enzyme alcohol acetyltransferase (ATF2) .[4]

-

Deacetylation: The reverse reaction is catalyzed by the sterol deacetylase (SAY1) .[4]

This enzymatic cycle allows the cell to regulate the levels of free and acetylated ergosterol, contributing to sterol homeostasis.[12]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic conversion of ergosterol to this compound and its reversal.

Caption: Enzymatic cycle of ergosterol acetylation and deacetylation in the ER.

Experimental Protocols

The extraction and quantification of this compound are typically performed as part of a broader analysis of the total lipid or sterol content of a fungal sample. The protocols for ergosterol extraction are well-established and can be adapted to specifically analyze for ergosteryl esters.

General Experimental Workflow

The general workflow for the analysis of ergosterol and its esters involves sample preparation, lipid extraction, separation of free sterols and steryl esters (optional but recommended for specific quantification), and analysis by chromatographic methods.

Caption: General workflow for the extraction and analysis of fungal sterols.

Detailed Protocol for Extraction and Quantification of Free Ergosterol and Ergosteryl Esters

This protocol is a composite based on methodologies described for the analysis of fungal sterols, including the separation of free and esterified forms.[6][14][15][16]

Materials:

-

Fungal sample (e.g., lyophilized mushroom powder)

-

Chloroform

-

Potassium hydroxide (B78521) (KOH)

-

n-Hexane

-

Solid Phase Extraction (SPE) silica (B1680970) cartridges

-

Ergosterol standard

-

Ergosteryl acetate standard (or other ergosteryl ester standard)

-

HPLC system with UV or Diode Array Detector (DAD)

-

GC-MS system (optional, for detailed ester analysis)

Procedure:

-

Sample Preparation:

-

Lyophilize the fungal material to a constant dry weight.

-

Grind the dried material into a fine powder using a mortar and pestle or a mill.

-

-

Lipid Extraction:

-

Extract a known weight of the powdered sample (e.g., 1-2 g) with a chloroform:methanol mixture (e.g., 2:1, v/v) at room temperature with agitation.

-

Repeat the extraction multiple times (e.g., 3 times) and combine the supernatants.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

-

Separation of Free Sterols and Steryl Esters (via SPE):

-

Condition a silica SPE cartridge with n-hexane.

-

Dissolve the total lipid extract in a small volume of n-hexane and load it onto the cartridge.

-

Elute the steryl ester fraction with n-hexane containing a small percentage of diethyl ether (e.g., 1-5%).

-

Elute the free sterol fraction with a more polar solvent mixture, such as n-hexane:diethyl ether (e.g., 90:10, v/v) or chloroform.

-

Collect the two fractions separately and evaporate the solvents.

-

-

Quantification by HPLC-DAD:

-

Mobile Phase: A common mobile phase for ergosterol analysis is a mixture of methanol and acetonitrile (B52724) (e.g., 85:15, v/v).[17]

-

Column: A C18 reversed-phase column is typically used.

-

Detection: Monitor the absorbance at 282 nm, which is the characteristic maximum absorbance for the conjugated diene system in ergosterol.[18]

-

Quantification: Prepare a calibration curve using ergosterol and ergosteryl acetate standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

-

Analysis of Steryl Esters by GC-MS (Optional):

-

For a detailed analysis of the fatty acid composition of the ergosteryl esters, the ester fraction from SPE can be analyzed by GC-MS.

-

Derivatization (e.g., trimethylsilylation) of the hydroxyl group of ergosterol after transesterification of the fatty acids may be necessary.

-

Note on Saponification: Many protocols for total ergosterol determination involve a saponification step (alkaline hydrolysis) of the total lipid extract. This process cleaves the ester bond of ergosteryl esters, releasing free ergosterol. To quantify this compound or other esters, saponification should be avoided before the separation of the free and esterified fractions.

Conclusion

This compound is a naturally occurring, albeit minor, component of the sterol profile in many fungal species. It is formed through the enzymatic acetylation of ergosterol and is involved in the cellular mechanisms of sterol storage and homeostasis. While quantitative data for this compound is not as abundant as for its precursor, ergosterol, analytical methods are available for its extraction, separation, and quantification. Further research into the specific roles and distribution of this compound in a wider range of fungi could provide deeper insights into fungal physiology and potentially uncover new targets for antifungal drug development. This guide serves as a foundational resource for researchers embarking on the study of this and other related fungal sterols.

References

- 1. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ergosterol - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steryl ester synthesis, storage and hydrolysis: A contribution to sterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Method development for the determination of free and esterified sterols in button mushrooms (Agaricus bisporus) - FAU CRIS [cris.fau.de]

- 9. Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Ergosterol Acetate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047), a vital sterol in fungal cell membranes, has been a subject of scientific inquiry for over a century. Its acetylated derivative, ergosterol acetate (B1210297), while less studied, holds significant interest for its modified physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of ergosterol acetate, with a focus on experimental protocols and data for researchers in drug development and related scientific fields.

Historical Perspective: From Ergosterol to its Acetate

The journey of this compound begins with the discovery of its parent compound, ergosterol.

-

1889: French chemist Charles Tanret is credited with the first isolation of ergosterol from ergot of rye, a fungus that grows on rye and other cereals[1]. His work laid the foundation for the study of fungal sterols.

-

Early 20th Century: Following its discovery, research focused on elucidating the structure of ergosterol and understanding its biological role in fungi. It was established as the primary sterol in most fungi, analogous to cholesterol in animals[2].

-

Mid-20th Century: The chemical modification of ergosterol became an area of interest, leading to the synthesis of various derivatives, including this compound. While the exact date and discoverer of the first synthesis of this compound are not well-documented in readily available historical records, its preparation is a straightforward chemical transformation that was likely achieved during this period of extensive sterol research. Early methods for the acetylation of sterols involved the use of acetic anhydride (B1165640) or acetyl chloride[3].

Physicochemical Properties

This compound is the acetate ester of ergosterol, formed by the esterification of the hydroxyl group at the C-3 position of the sterol. This modification alters its polarity and other physical properties compared to ergosterol.

| Property | Ergosterol | This compound |

| Molecular Formula | C28H44O | C30H46O2 |

| Molecular Weight | 396.65 g/mol | 438.69 g/mol |

| Melting Point | 160-163 °C | ~176-180 °C |

| Solubility | Soluble in organic solvents like chloroform, ether, and hot ethanol (B145695). Insoluble in water. | Soluble in organic solvents. |

| Appearance | White or yellowish crystals or powder. | White crystalline solid. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of ergosterol.

Protocol: Acetylation of Ergosterol using Acetic Anhydride and Pyridine (B92270)

-

Dissolution: Dissolve ergosterol in a minimal amount of anhydrous pyridine in a round-bottom flask.

-

Acetylation: Add an excess of acetic anhydride to the solution.

-

Reaction: Stir the reaction mixture at room temperature overnight or gently heat to accelerate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

-

Filtration: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove pyridine and acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or ethanol/water, to obtain pure this compound crystals.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The presence of the acetyl group is confirmed by a characteristic singlet peak around δ 2.0 ppm, corresponding to the methyl protons of the acetate group.

-

¹³C NMR: The carbonyl carbon of the acetate group typically appears around δ 170 ppm, and the methyl carbon around δ 21 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 438.7).

Biological Activity and Signaling Pathways

While ergosterol has been extensively studied for its various biological activities, research on this compound is emerging. The acetylation of the 3-hydroxyl group can modulate the biological effects of the parent sterol.

Anti-inflammatory Activity

Ergosterol and its derivatives have demonstrated anti-inflammatory properties. This compound has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) in lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophage cells[4]. ERK is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation.

Signaling Pathway: Inhibition of ERK Phosphorylation by this compound

The following diagram illustrates the simplified signaling pathway where this compound is believed to exert its anti-inflammatory effect.

Caption: Inhibition of ERK phosphorylation by this compound.

Antioxidant Activity

The antioxidant potential of ergosterol has been documented, with studies showing its ability to scavenge free radicals[1]. The antioxidant capacity of this compound is an area of ongoing research. The acetylation of the hydroxyl group might influence its ability to donate a hydrogen atom, a key mechanism for antioxidant activity.

Quantitative Comparison of Biological Activities

| Activity | Ergosterol | This compound | Reference |

| Anti-inflammatory | Inhibits NF-κB, MAPK, and JAK/STAT pathways | Suppresses ERK phosphorylation | [4][5][6] |

| Antioxidant (DPPH assay) | EC50: 1.1 x 10⁻⁵ M | Data not yet available | [1] |

Further research is required to establish a direct quantitative comparison of the biological activities of ergosterol and this compound.

Experimental Workflows

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of this compound.

References

- 1. Antioxidant Properties of Ergosterol and Its Role in Yeast Resistance to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergosterol - Wikipedia [en.wikipedia.org]

- 3. Synthesis of[1-3H]ergosterol and [1-3H]ergocalciferol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Ergosterol on COPD in Mice via JAK3/STAT3/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"ergosterol acetate chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) acetate (B1210297), the acetylated derivative of the primary fungal sterol ergosterol, is a naturally occurring compound with emerging biological significance. As a member of the ergostane (B1235598) family of steroids, it shares a structural backbone with vital cellular components and signaling molecules. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of ergosterol acetate. Detailed experimental protocols for the extraction of its precursor, ergosterol, and its subsequent synthesis are provided. Furthermore, this document elucidates the well-established ergosterol biosynthesis pathway and touches upon the signaling pathways influenced by ergosterol derivatives, offering valuable insights for researchers in mycology, natural product chemistry, and drug development.

Chemical Structure and Identification

This compound is characterized by a four-ring cyclopenta[a]phenanthrene core structure, typical of steroids. It is formally known as [(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1][2]. The key structural features include a conjugated diene system in the B-ring, a double bond in the side chain, and an acetate group at the C-3 position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1][2] |

| Synonyms | Ergosta-5,7,22-trien-3-beta-yl acetate, Ergosteryl acetate[2] |

| CAS Number | 2418-45-3[2] |

| Molecular Formula | C₃₀H₄₆O₂[3] |

| Molecular Weight | 438.69 g/mol [3] |

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid. Its physicochemical and spectroscopic properties are crucial for its identification and characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 157 °C |

| Solubility | Insoluble in DMSO. The parent compound, ergosterol, is soluble in chloroform (B151607) and boiling ether or alcohol. |

Table 3: Spectroscopic Data for this compound and its Precursor, Ergosterol

| Data Type | This compound | Ergosterol (for reference) |

| UV-Vis (λmax in ethanol) | 262, 271, 282, 293 nm[4] | 271, 281, 293 nm[5] |

| IR (cm⁻¹) | ~1741 (C=O, acetate)[4] | Not specified |

| ¹H NMR (CDCl₃, δ in ppm) | Not explicitly found for acetate, but expected shifts similar to ergosterol with changes around the C-3 proton. | 0.63-5.57 (characteristic peaks for sterol backbone and side chain)[5] |

| ¹³C NMR (CDCl₃, δ in ppm) | Not explicitly found for acetate, but expected shifts similar to ergosterol with changes around C-3. | 12.05-141.31 (characteristic peaks for sterol backbone and side chain)[5] |

| Mass Spectrometry (EI-MS, m/z) | Molecular Ion [M]⁺: 438. Characteristic fragments: 378 [M-acetate-H]⁺, 363 [M-acetate-H-CH₃]⁺, 253 [M-acetate-H-side chain]⁺[4] | Molecular Ion [M]⁺: 396 |

Biological Origin and Biosynthesis

This compound is a natural product that can be isolated from various fungi, including those from the genera Ganoderma and Aspergillus[4]. It is derived from ergosterol, the principal sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity and integrity, analogous to cholesterol in animal cells.

The biosynthesis of ergosterol is a complex, multi-step process that is a well-established target for antifungal drugs. The pathway begins with the synthesis of squalene (B77637) from acetyl-CoA via the mevalonate (B85504) pathway. Squalene is then cyclized to lanosterol, which undergoes a series of enzymatic modifications, including demethylations, desaturations, and reductions, to ultimately yield ergosterol.

Experimental Protocols

Extraction of Ergosterol from Fungal Biomass

The following is a generalized protocol for the extraction of ergosterol, the precursor to this compound, from fungal mycelia. This method is based on alkaline saponification.

Materials:

-

Fungal mycelia (freeze-dried)

-

Methanol

-

Potassium hydroxide (B78521) (KOH)

-

n-Hexane or pentane

-

Deionized water

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Weigh a known amount of freeze-dried fungal mycelia into a round-bottom flask.

-

Add a 2:1 (v/v) solution of methanol:ethanol and a solution of 10% (w/v) KOH in water. The volume will depend on the amount of mycelia.

-

Reflux the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the ergosterol.

-

After cooling to room temperature, add an equal volume of deionized water to the mixture.

-

Extract the non-saponifiable lipids, including ergosterol, by partitioning with n-hexane or pentane. Repeat the extraction three times.

-

Pool the organic layers and wash with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate (B86663).

-

Evaporate the solvent using a rotary evaporator to obtain the crude ergosterol extract.

-

The crude extract can be further purified by column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC).

Synthesis of this compound

This protocol describes the acetylation of ergosterol to synthesize this compound.

Materials:

-

Ergosterol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Magnesium sulfate (anhydrous)

-

Stir plate and magnetic stir bar

-

Separatory funnel

Procedure:

-

Dissolve a known amount of ergosterol in a minimal amount of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While research on this compound is still emerging, preliminary studies and the known activities of its parent compound, ergosterol, suggest several areas of biological relevance.

Anti-inflammatory Activity

This compound has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells[1]. ERK is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating inflammatory responses. By inhibiting ERK phosphorylation, this compound may attenuate the downstream production of pro-inflammatory mediators.

Other Potential Activities

Given that ergosterol and its other derivatives exhibit a broad range of biological activities, it is plausible that this compound may also possess similar properties. These include:

-

Antimicrobial activity: Ergosterol itself is a target for many antifungal drugs.

-

Anticancer activity: Ergosterol has been shown to inhibit the proliferation of various cancer cell lines.

-

Antioxidant activity: Some ergosterol derivatives have demonstrated the ability to scavenge free radicals.

Conclusion

This compound is a naturally derived sterol with a well-defined chemical structure and distinct physicochemical properties. Its synthesis from the readily available precursor, ergosterol, is straightforward. The emerging evidence of its anti-inflammatory activity, coupled with the known pharmacological profile of related ergostane steroids, positions this compound as a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the potential of this and other related fungal metabolites.

References

- 1. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergosterol, acetate | C30H46O2 | CID 6436903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 2418-45-3 | Benchchem [benchchem.com]

- 5. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ergosterol vs. Ergosterol Acetate in Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its acetylated form, ergosterol acetate (B1210297), serves primarily as a storage molecule within cytosolic lipid droplets, providing a reservoir of ergosterol that can be mobilized upon demand.[3][4] This technical guide provides an in-depth comparison of ergosterol and ergosterol acetate, focusing on their distinct roles and biochemical properties relevant to fungal physiology and antifungal drug development. We present quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways to offer a comprehensive resource for the scientific community.

Introduction: The Central Role of Sterols in Fungal Membranes

Fungal cell membranes are dynamic structures crucial for survival, mediating interactions with the environment and protecting the cell from stress. Sterols are fundamental components of these membranes, influencing their physical properties and the activity of embedded proteins.[2] In fungi, the predominant sterol is ergosterol, a molecule that is absent in mammalian cells, making it a prime target for antifungal therapies.[5] Ergosterol's unique structure, with a tetracyclic ring and a flexible side chain, allows it to modulate membrane fluidity and permeability.[2]

In contrast, this compound, an esterified form of ergosterol, is not a primary structural component of the cell membrane. Instead, it represents a metabolically inactive form of ergosterol stored in lipid droplets.[3][6] The balance between free ergosterol in the membranes and its esterified form in lipid droplets is tightly regulated to maintain cellular homeostasis and respond to environmental cues.[4]

Ergosterol: The Architect of the Fungal Cell Membrane

Ergosterol is indispensable for the proper functioning of fungal cell membranes. Its planar steroid ring structure inserts between the acyl chains of phospholipids, while its hydroxyl group is oriented towards the aqueous environment. This orientation has profound effects on the biophysical properties of the membrane.

Key Functions of Ergosterol in the Fungal Cell Membrane:

-

Regulation of Membrane Fluidity and Permeability: Ergosterol maintains an optimal level of membrane fluidity, preventing the membrane from becoming too rigid or too fluid.[2] This is crucial for a wide range of cellular processes, including nutrient uptake and ion transport.

-

Formation of Lipid Rafts: Ergosterol is a key component of lipid rafts, which are specialized membrane microdomains enriched in sterols and sphingolipids. These rafts are thought to be important for signal transduction and the organization of membrane proteins.[2]

-

Modulation of Membrane-Bound Enzyme Activity: The activity of many essential membrane-bound enzymes is dependent on the presence of ergosterol in their immediate lipid environment.[2]

-

Target for Antifungal Drugs: The absence of ergosterol in human cells makes it an ideal target for antifungal drugs. Polyenes, such as Amphotericin B, bind directly to ergosterol, forming pores in the membrane and leading to cell death. Azoles and other antifungal agents inhibit enzymes in the ergosterol biosynthesis pathway.[5]

This compound: The Storage Depot

This compound, also known as ergosteryl ester, is formed by the esterification of the 3-β-hydroxyl group of ergosterol with a fatty acid. This modification renders the molecule more hydrophobic and unable to integrate into the phospholipid bilayer of the cell membrane in the same way as free ergosterol.

Key Aspects of this compound:

-

Storage Form: this compound is the primary storage form of ergosterol in fungi.[3] It is sequestered in cytosolic lipid droplets, which serve as reservoirs of neutral lipids.

-

Metabolic Regulation: The synthesis and hydrolysis of ergosteryl esters are key regulatory points in maintaining ergosterol homeostasis. Under conditions of sterol excess, ergosterol is converted to this compound for storage. When free ergosterol is needed, for instance, during rapid growth, these esters are hydrolyzed to release free ergosterol.[4][6]

-

Enzymatic Control: The formation of ergosteryl esters is catalyzed by sterol acyltransferases (also known as acyl-CoA:sterol acyltransferases or AREs).[7] The hydrolysis of these esters is carried out by steryl ester hydrolases.

Quantitative Comparison

Direct quantitative comparisons of ergosterol and this compound within the cell membrane are challenging because this compound is not a significant membrane constituent. However, analyzing the total cellular content and the distribution between free and esterified forms provides valuable insights into fungal sterol metabolism.

Table 1: Relative Abundance of Free Ergosterol and Ergosteryl Esters in Ganoderma lucidum [8]

| Fungal Part | Free Ergosterol (% of Total Ergosterol) | Ergosteryl Esters (% of Total Ergosterol) |

| Stipe | 93.8% | 6.2% |

| Pileus | 96.4% | 3.6% |

| Tubes | 60.3% | 39.7% |

| Spores | 58.1% | 41.9% |

Table 2: Impact of Sterol Type on Membrane Properties (Comparative Molecular Dynamics Study) [9]

| Property | DMPC Bilayer with ~25 mol% Cholesterol | DMPC Bilayer with ~25 mol% Ergosterol |

| Average Area per DMPC Molecule | 0.503 ± 0.0067 nm² | 0.476 ± 0.0057 nm² |

| Bilayer Thickness | Increase to 3.93 nm | Increase to 4.15 nm |

Note: This table compares ergosterol to cholesterol, the mammalian equivalent, to highlight ergosterol's potent effect on membrane structure.

Experimental Protocols

Protocol for Differential Extraction and Quantification of Free Ergosterol and Ergosteryl Esters

This protocol allows for the separate quantification of free ergosterol and ergosteryl esters from fungal biomass.

Materials:

-

Fungal biomass (lyophilized)

-

Chloroform

-

Potassium hydroxide (B78521) (KOH)

-

n-Hexane

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Ergosterol and ergosteryl oleate (B1233923) standards

Procedure:

-

Homogenization: Homogenize a known weight of lyophilized fungal biomass in a chloroform:methanol (2:1, v/v) mixture.

-

Lipid Extraction: Perform a total lipid extraction using the Bligh and Dyer method.

-

Separation of Free Sterols and Steryl Esters:

-

Apply the total lipid extract to a solid-phase extraction (SPE) silica (B1680970) cartridge.

-

Elute the steryl esters with a non-polar solvent like n-hexane.

-

Elute the free sterols with a more polar solvent mixture, such as chloroform:methanol (98:2, v/v).

-

-

Saponification of Steryl Esters (for total ergosterol determination from the ester fraction):

-

Evaporate the n-hexane from the steryl ester fraction under a stream of nitrogen.

-

Add methanolic KOH and heat at 80°C for 1 hour to hydrolyze the esters.

-

Extract the released free ergosterol with n-hexane.

-

-

Quantification by HPLC:

-

Resuspend the dried free ergosterol fraction and the saponified ester fraction in an appropriate solvent (e.g., methanol or isopropanol).

-

Inject the samples into an HPLC system equipped with a C18 column.

-

Detect ergosterol by its characteristic UV absorbance at 282 nm.

-

Quantify the amount of ergosterol by comparing the peak areas to a standard curve prepared with known concentrations of ergosterol.

-

Protocol for Analysis of Membrane Fluidity

Membrane fluidity can be assessed using fluorescence anisotropy with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

-

Fungal protoplasts or isolated cell membranes

-

DPH stock solution in tetrahydrofuran

-

Phosphate-buffered saline (PBS)

-

Fluorometer with polarization filters

Procedure:

-

Preparation of Fungal Membranes: Prepare fungal protoplasts by enzymatic digestion of the cell wall or isolate purified plasma membranes through differential centrifugation.

-

Labeling with DPH: Incubate the membrane suspension with a low concentration of DPH for 1 hour at room temperature in the dark.

-

Fluorescence Anisotropy Measurement:

-

Measure the fluorescence intensity of the DPH-labeled membranes with the excitation and emission polarizers oriented parallel (IVV) and perpendicular (IVH) to each other.

-

Correct for instrument bias by measuring with the excitation polarizer oriented horizontally and the emission polarizer vertically (IHV) and horizontally (IHH).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH is the grating correction factor.

-

-

Interpretation: A higher anisotropy value indicates lower membrane fluidity.

Visualization of Key Pathways

Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process that is a primary target for many antifungal drugs.

Caption: Simplified overview of the ergosterol biosynthesis pathway in fungi.

Relationship between Free Ergosterol and Ergosteryl Esters

The interconversion between free ergosterol and ergosteryl esters is a dynamic process that regulates the availability of ergosterol for the cell membranes.

Caption: Dynamic equilibrium between free ergosterol and ergosteryl esters.

Conclusion

Ergosterol and this compound play fundamentally different, yet interconnected, roles in fungal cells. Ergosterol is an active and essential structural component of the cell membrane, directly influencing its physical properties and serving as a critical target for antifungal drugs. This compound, in contrast, is a metabolically inert storage form of ergosterol, sequestered in lipid droplets. The regulated interplay between these two forms is crucial for maintaining ergosterol homeostasis, allowing the fungus to adapt to changing environmental conditions and metabolic needs. A thorough understanding of the biosynthesis, regulation, and distinct functions of both free ergosterol and its esterified counterpart is paramount for the development of novel and effective antifungal strategies.

References

- 1. Aspergillus fumigatus Mitochondrial Acetyl Coenzyme A Acetyltransferase as an Antifungal Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipotype.com [lipotype.com]

- 4. Characterization and Role of Sterols in Saccharomyces cerevisiae during White Wine Alcoholic Fermentation | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A yeast strain lacking lipid particles bears a defect in ergosterol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cn.aminer.org [cn.aminer.org]

- 9. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ergosterol Acetate from Ergosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of ergosterol (B1671047) acetate (B1210297) from its precursor, ergosterol. This process is a fundamental transformation in steroid chemistry, often employed for the protection of the hydroxyl group at the C-3 position, or as a key step in the synthesis of more complex steroidal compounds. This document details the experimental protocol, presents key quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

Ergosterol is a vital sterol found in the cell membranes of fungi and protozoa, playing a similar role to cholesterol in animal cells. Its unique structure, featuring a conjugated diene system in the B-ring and a characteristic side chain, makes it a valuable starting material for the synthesis of various steroids, including vitamin D2. The acetylation of ergosterol to form ergosterol acetate is a common and important reaction. This esterification protects the reactive 3β-hydroxyl group, allowing for selective modifications at other positions of the sterol skeleton. Furthermore, this compound itself is a naturally occurring compound found in some fungal species.[1]

This guide will focus on the widely used method of acetylating ergosterol using acetic anhydride (B1165640) in the presence of a pyridine (B92270) catalyst.

Quantitative Data Presentation

The following tables summarize the key physical and spectroscopic properties of ergosterol and its acetylated derivative, this compound.

Table 1: Physical and Chemical Properties

| Property | Ergosterol | This compound |

| Molecular Formula | C₂₈H₄₄O | C₃₀H₄₆O₂ |

| Molecular Weight | 396.65 g/mol | 438.69 g/mol |

| Melting Point | 160-168 °C | 157-158.5 °C[2][3] |

| Appearance | White crystalline solid | Pale yellow solid[] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Ergosterol | This compound |

| ¹H NMR (CDCl₃, δ in ppm) | 3.63 (m, 1H, H-3), 5.56 (m, 1H, H-6), 5.38 (m, 1H, H-7), 5.19 (m, 2H, H-22, H-23), 1.03 (d, 3H, H-21), 0.94 (d, 3H, H-28), 0.83 (d, 6H, H-26, H-27), 0.62 (s, 3H, H-18)[5] | ~4.6 (m, 1H, H-3), ~2.04 (s, 3H, -OCOCH₃), other signals similar to ergosterol |

| ¹³C NMR (CDCl₃, δ in ppm) | 70.5 (C-3), 139.8 (C-5), 119.6 (C-6), 116.3 (C-7), 141.4 (C-8), 135.6 (C-22), 131.9 (C-23)[5] | ~73 (C-3), ~170.5 (C=O), ~21.4 (-OCOCH₃), side-chain carbons: C-20 (40.8), C-21 (21.1), C-22 (135.5), C-23 (132.0), C-24 (42.8), C-25 (33.1), C-26 (19.6), C-27 (19.9), C-28 (17.6)[6] |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~1650 (C=C stretch) | ~1735 (C=O stretch of ester), ~1240 (C-O stretch of ester), ~1650 (C=C stretch) |

| Expected Yield | - | >90% (typical for this type of reaction) |

Experimental Protocol: Acetylation of Ergosterol

This section provides a detailed methodology for the synthesis of this compound from ergosterol using acetic anhydride and pyridine.

Materials:

-

Ergosterol

-

Acetic Anhydride (freshly distilled or from a new bottle)

-

Anhydrous Pyridine

-

Dichloromethane (B109758) (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve ergosterol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of ergosterol) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v). The disappearance of the ergosterol spot and the appearance of a new, less polar spot for this compound indicates the completion of the reaction.

-

Work-up: a. Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727) to consume any excess acetic anhydride. b. Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this step 2-3 times to ensure complete removal of pyridine. c. Dissolve the residue in dichloromethane or ethyl acetate. d. Transfer the solution to a separatory funnel and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical transformation of ergosterol to this compound.

Caption: Step-by-step experimental workflow for this compound synthesis.

Conclusion

The acetylation of ergosterol to this compound is a robust and high-yielding reaction that is fundamental in synthetic steroid chemistry. The protocol described in this guide, utilizing acetic anhydride and pyridine, is a classic and effective method for this transformation. The provided quantitative data and workflow diagrams offer a clear and concise resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Careful execution of the experimental procedure and appropriate characterization of the final product are crucial for obtaining high-purity this compound for subsequent applications.

References

Characterization of Ergosterol Acetate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047), a vital sterol in fungal cell membranes, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. Among these, ergosterol acetate (B1210297) derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the characterization of ergosterol acetate derivatives, encompassing their synthesis, spectroscopic analysis, biological evaluation, and mechanisms of action.

Synthesis and Purification

The primary method for the synthesis of this compound is the acetylation of ergosterol. This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270), which acts as a catalyst and scavenger for the acetic acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ergosterol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (B109758) (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate for column chromatography elution

-

Ethanol (B145695) or methanol (B129727) for recrystallization

Procedure:

-

Dissolve ergosterol in a minimal amount of dry pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Purification of the crude this compound is typically achieved through column chromatography on silica gel, followed by recrystallization.

Column Chromatography Protocol:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.

-

Dissolve the crude this compound in a minimal amount of the eluting solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent.

Recrystallization Protocol:

-

Dissolve the purified this compound in a minimal amount of a hot solvent, such as ethanol or methanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR (CDCl₃) | ~4.7 ppm (m, 1H): Proton at C3, shifted downfield due to the deshielding effect of the acetyl group. ~5.4-5.6 ppm (m, 2H): Olefinic protons of the B ring (C6-H, C7-H). ~5.2 ppm (m, 2H): Olefinic protons of the side chain (C22-H, C23-H). ~2.05 ppm (s, 3H): Methyl protons of the acetate group. ~0.6-1.1 ppm: Multiple methyl signals corresponding to the steroidal backbone and side chain. |

| ¹³C NMR (CDCl₃) | ~170.5 ppm: Carbonyl carbon of the acetate group. ~141.4, 139.8, 135.6, 132.0, 119.6, 116.3 ppm: Olefinic carbons of the steroidal rings and side chain. ~73.8 ppm: Carbon at C3, shifted downfield due to the attachment of the acetate group. ~21.4 ppm: Methyl carbon of the acetate group. Other signals correspond to the carbon skeleton of the ergosterol backbone. |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z 438. Key Fragmentation Ion: m/z 378 (M⁺ - acetic acid), corresponding to the loss of the acetyl group. Other characteristic fragments of the ergosterol backbone.[1] |

| Infrared (IR) Spectroscopy | ~1735 cm⁻¹: Strong C=O stretching vibration of the ester group. ~1240 cm⁻¹: C-O stretching vibration of the ester group. ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups. |

Note: Specific chemical shifts and fragmentation patterns may vary slightly depending on the solvent and instrument used.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antifungal effects.

Table 2: Anticancer Activity of Ergosterol Derivatives (IC₅₀ values)

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| 4,4-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol (LH-1) | A375 (Melanoma) | 13.42 (at 72h) | [2] |

| 4,4-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol (LH-1) | B16-F10 (Melanoma) | 16.57 (at 72h) | [2] |

Table 3: Antifungal Activity of Ergosterol Derivatives (MIC values)

| Compound | Fungal Strain | MIC (µg/mL) | Citation |

| Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 4n | Candida albicans | 200 | [3] |

| Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 4k | Candida albicans | 250 | [3] |

| Rorippa islandica 70% ethanol extract | Colletotrichum gloeosporioides | 7.8 | [4] |

| Carrichtera annua total extract | Curvularia lunata | 1.97 | [4] |

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strains

-

Appropriate broth medium (e.g., RPMI-1640)

-

This compound derivative stock solution

-

96-well microtiter plates

-

Inoculum of the fungal strain, adjusted to a standard concentration

Procedure:

-

Prepare serial twofold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature for a specified period (e.g., 24 or 48 hours).

-

Visually or spectrophotometrically determine the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This concentration is the MIC.

Signaling Pathways and Mechanisms of Action

Ergosterol and its derivatives have been shown to exert their biological effects through the modulation of key signaling pathways, particularly the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses. Ergosterol has been shown to suppress the activation of this pathway.[5] The acetylation of ergosterol is not expected to fundamentally alter this inhibitory activity.

Caption: Inhibition of the NF-κB Signaling Pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Ergosterol precursors have been shown to specifically target a MAP kinase cascade.[6]

Caption: Modulation of the MAPK Signaling Pathway.

Experimental Workflow for Characterization

The overall workflow for the characterization of this compound derivatives can be visualized as a logical progression from synthesis to biological evaluation.

Caption: Experimental Workflow for Characterization.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential for the development of new therapeutic agents. This guide has provided a detailed overview of the key aspects of their characterization, from synthesis and purification to spectroscopic analysis and the evaluation of their biological activities. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into the structure-activity relationships and optimization of these derivatives will be crucial in unlocking their full therapeutic potential.

References

- 1. Determination of the Orientation and Dynamics of Ergosterol in Model Membranes Using Uniform 13C Labeling and Dynamically Averaged 13C Chemical Shift Anisotropies as Experimental Restraints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of an ergosterol derivative with anti-melanoma effect from the sponge-derived fungus Pestalotiopsis sp. XWS03F09 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity, ergosterol content and phytochemical screening of Rorippa Islandica (Oeder ex Murr.) and Carrichtera annua (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Accumulation of specific sterol precursors targets a MAP kinase cascade mediating cell–cell recognition and fusion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ergosterol Extraction from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047), a vital component of fungal cell membranes, serves as a primary biomarker for quantifying fungal biomass in environmental and clinical samples.[1][2] Its esterified form, ergosterol acetate, along with free ergosterol, constitutes the total ergosterol content within fungal cells. Standard analytical procedures for ergosterol quantification typically involve a saponification step. This process utilizes a strong base to hydrolyze ergosterol esters, including this compound, into free ergosterol, which is then extracted and quantified. Therefore, the protocols outlined below focus on the extraction of total ergosterol, providing a reliable measure of fungal presence. These methods are critical for assessing the efficacy of antifungal agents, monitoring fungal growth in industrial fermentations, and for ecological studies.

Data Presentation: Comparison of Ergosterol Extraction Methodologies